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Introduction
CDZ173, also known as Leniolisib, is a potent and selective small-molecule inhibitor of the

phosphoinositide 3-kinase delta (PI3Kδ).[1][2] The PI3Kδ isoform is predominantly expressed

in hematopoietic cells and plays a crucial role in the activation, differentiation, and function of

various immune cells, including B cells, T cells, neutrophils, and monocytes.[1][2][3] By

selectively targeting PI3Kδ, CDZ173 modulates immune responses, making it a valuable tool

for studying immune-mediated diseases and a potential therapeutic agent for conditions

characterized by PI3Kδ hyperactivity, such as Activated PI3Kδ Syndrome (APDS).[4][5]

These application notes provide detailed protocols for utilizing CDZ173 in a range of in vitro cell

culture experiments to investigate its effects on immune cell function.

Mechanism of Action and Signaling Pathway
CDZ173 inhibits the catalytic subunit of PI3Kδ, p110δ, thereby preventing the conversion of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3).[1] This reduction in PIP3 levels leads to decreased activation of downstream signaling

molecules, most notably Akt (also known as Protein Kinase B) and mammalian target of

rapamycin (mTOR).[5][6] The PI3Kδ/Akt/mTOR signaling pathway is critical for cell

proliferation, survival, and metabolic activity.[3][5] Inhibition of this pathway by CDZ173 in
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immune cells results in the attenuation of various cellular functions, including B cell activation

and proliferation, T cell responses, and neutrophil migration.[1][2]
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Caption: PI3Kδ Signaling Pathway and Inhibition by CDZ173.
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The following tables summarize the in vitro activity of CDZ173 across various immune cell

functional assays.

Cell Type Assay Species Readout IC50 (µM) Reference

B Cells

B Cell

Activation

(pAKT)

Human pAKT 0.144 [1]

B Cells

B Cell

Activation

(CD69)

Human
CD69

Expression
0.193 [1]

B Cells

B Cell

Activation

(CD86)

Human
CD86

Expression
0.202 [1]

B Cells
B Cell

Proliferation
Mouse

3H-

Thymidine

Uptake

0.007 [1]

T Cells
MLR

(Proliferation)
Human

3H-

Thymidine

Uptake

0.033 [1]

T Cells
aCD3

(Proliferation)
Human

3H-

Thymidine

Uptake

0.095 [1]

Osteoclasts Differentiation Mouse

TRAP+

Multinucleate

d Cells

1.25 - 5.0

(Dose-

dependent

inhibition)

[7]

Experimental Protocols
General Guidelines for CDZ173 Preparation and Use

Stock Solution Preparation: Prepare a high-concentration stock solution of CDZ173 (e.g., 10

mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small
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aliquots to avoid repeated freeze-thaw cycles.

Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of CDZ173 in

the appropriate cell culture medium. The final concentration of DMSO in the culture should

be kept consistent across all wells, including the vehicle control, and should typically not

exceed 0.1% to avoid solvent-induced toxicity.

Protocol 1: B Cell Activation and Proliferation Assay
This protocol details the assessment of CDZ173's effect on B cell activation (measured by

pAKT induction and cell surface marker expression) and proliferation.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) or isolated B cells

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,

and 1% Penicillin-Streptomycin

CDZ173

Anti-IgM antibody (for B cell activation)

Interleukin-4 (IL-4) (for co-stimulation)

Fixation/Permeabilization Buffer

Fluorochrome-conjugated antibodies: anti-pAKT, anti-CD19, anti-CD69, anti-CD86

Cell Proliferation Dye (e.g., CFSE) or ³H-Thymidine

96-well cell culture plates

Flow cytometer

Experimental Workflow:
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Caption: Workflow for B Cell Activation and Proliferation Assays.

Procedure:

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density

gradient centrifugation. For enriched B cell populations, further purify B cells using magnetic-

activated cell sorting (MACS).
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Cell Seeding: Seed the cells at a density of 2 x 10⁵ cells/well in a 96-well plate in complete

RPMI-1640 medium.

CDZ173 Treatment: Pre-incubate the cells with various concentrations of CDZ173 (e.g., 0.01

µM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.

Cell Stimulation:

For pAKT analysis: Stimulate cells with anti-IgM (10 µg/mL) for 15 minutes.

For CD69/CD86 analysis: Stimulate cells with anti-IgM (10 µg/mL) and IL-4 (20 ng/mL) for

24-48 hours.

For proliferation analysis: Stimulate cells with anti-IgM (10 µg/mL) and IL-4 (20 ng/mL) for

72 hours. If using a proliferation dye, label cells prior to seeding. If using ³H-Thymidine,

add 1 µCi/well for the final 18 hours of incubation.

Flow Cytometry Analysis (pAKT, CD69, CD86): a. Harvest the cells and wash with PBS. b.

For pAKT staining, fix and permeabilize the cells according to the buffer manufacturer's

instructions. c. Stain the cells with fluorochrome-conjugated antibodies against CD19 and

pAKT (for pAKT analysis) or CD19, CD69, and CD86 (for activation marker analysis) for 30

minutes at 4°C. d. Wash the cells and resuspend in FACS buffer. e. Acquire data on a flow

cytometer and analyze the percentage of positive cells and mean fluorescence intensity

(MFI) within the CD19+ B cell gate.

Proliferation Analysis:

CFSE: Harvest cells, stain for a B cell marker (e.g., CD19), and analyze CFSE dilution by

flow cytometry.

³H-Thymidine: Harvest cells onto a filter plate and measure incorporated radioactivity

using a scintillation counter.

Protocol 2: Mixed Lymphocyte Reaction (MLR)
This protocol is used to assess the effect of CDZ173 on T cell proliferation in response to

allogeneic stimulation.
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Materials:

PBMCs from two different healthy donors

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-

Streptomycin

CDZ173

Mitomycin C or irradiation source (for one-way MLR)

³H-Thymidine or Cell Proliferation Dye (e.g., CFSE)

96-well round-bottom cell culture plates

Procedure:

Cell Preparation: Isolate PBMCs from two healthy donors (Donor A and Donor B).

Stimulator Cell Inactivation (for One-Way MLR): Treat the stimulator cells (e.g., from Donor

B) with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them (e.g., 3000 rads) to

prevent their proliferation. Wash the cells three times with complete medium.

Cell Seeding:

Responder cells (from Donor A): Seed at 1 x 10⁵ cells/well.

Stimulator cells (from Donor B): Seed at 1 x 10⁵ cells/well.

CDZ173 Treatment: Add various concentrations of CDZ173 or vehicle control to the co-

culture.

Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

Proliferation Measurement:

³H-Thymidine: Add 1 µCi/well of ³H-Thymidine for the final 18 hours of culture. Harvest the

cells and measure radioactivity.
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CFSE: Label responder cells with CFSE before co-culture. After 5 days, harvest the cells

and analyze CFSE dilution by flow cytometry.

Protocol 3: Osteoclast Differentiation Assay
This protocol evaluates the impact of CDZ173 on the differentiation of bone marrow

macrophages (BMMs) into osteoclasts.[7]

Materials:

Bone marrow cells from mice

α-MEM medium with 10% FBS, 1% Penicillin-Streptomycin

M-CSF (Macrophage Colony-Stimulating Factor)

RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

CDZ173

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

48-well or 96-well cell culture plates

Procedure:

BMM Isolation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the

cells in α-MEM containing M-CSF (30 ng/mL) for 3 days to generate BMMs.

Cell Seeding: Seed the BMMs at a density of 8 x 10³ cells/well in a 96-well plate and allow

them to adhere overnight.[7]

Induction of Osteoclastogenesis: Replace the medium with fresh α-MEM containing M-CSF

(30 ng/mL), RANKL (50 ng/mL), and different concentrations of CDZ173 (e.g., 1.25 µM, 2.5

µM, 5.0 µM) or vehicle control.[7]

Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh

medium containing M-CSF, RANKL, and CDZ173 every 2 days.
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TRAP Staining: After the culture period, fix the cells with 4% paraformaldehyde. Stain for

TRAP activity using a commercial kit according to the manufacturer's instructions.

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a

microscope. These are considered mature osteoclasts.

Protocol 4: Cell Viability Assay
This protocol is to determine the cytotoxic effects of CDZ173 on the cell types being

investigated.

Materials:

Target cells (e.g., PBMCs, BMMs)

Complete culture medium

CDZ173

Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)

96-well opaque-walled plates (for luminescent assays) or clear plates

Plate reader (luminometer or spectrophotometer)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).

CDZ173 Treatment: Add serial dilutions of CDZ173 to the wells. Include a vehicle control

(DMSO) and a no-cell control (medium only).

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.

Reagent Addition and Measurement:

CellTiter-Glo®: Add the reagent to the wells, incubate as per the manufacturer's

instructions, and measure luminescence.
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CCK-8: Add the CCK-8 solution, incubate for 1-4 hours, and measure absorbance at 450

nm.[7]

MTT: Add MTT solution, incubate for 2-4 hours, add solubilization solution, and measure

absorbance at 570 nm.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells.

Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. Dose-response

curves can be generated to determine the IC50 values of CDZ173 for each assay. Statistical

analysis should be performed to determine the significance of the observed effects. When

interpreting the results, it is crucial to consider the cell type, the specific stimulus used, and the

concentration range of CDZ173. The cell viability assay is essential to ensure that the observed

inhibitory effects are not due to general cytotoxicity.

Conclusion
CDZ173 is a selective PI3Kδ inhibitor that serves as a powerful tool for investigating the role of

this signaling pathway in immune cell function. The protocols outlined in these application notes

provide a framework for researchers to study the in vitro effects of CDZ1t73 on B cells, T cells,

and other immune cell types. By employing these methodologies, researchers can further

elucidate the mechanism of action of CDZ173 and explore its potential therapeutic applications

in various immune-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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